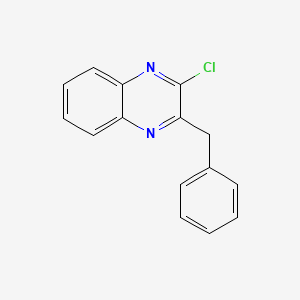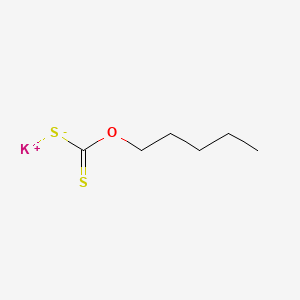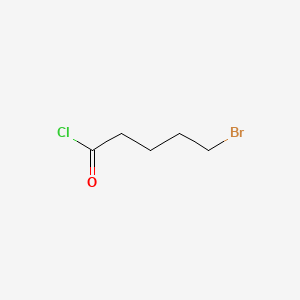
5-Bromovaleryl chloride
Overview
Description
5-Bromovaleryl chloride is an organic compound with the molecular formula C5H8BrClO. It is a colorless to light yellow liquid that is primarily used as an acylating agent in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromovaleryl chloride can be synthesized through a solvent-free one-pot synthesis method. The process involves the following steps :
Introduction of Anhydrous Hydrogen Bromide: Anhydrous hydrogen bromide gas is introduced into gamma-butyrolactone or theta-valerolactone at -15°C.
Reaction to Form 5-Bromovaleric Acid: The mixture is heated to 80°C and maintained at this temperature for 10 hours to form 5-bromovaleric acid.
Addition of Thionyl Chloride: Thionyl chloride is added to the 5-bromovaleric acid, and the reaction is allowed to proceed until completion.
Distillation: The unreacted thionyl chloride is removed by distillation under normal pressure, followed by reduced pressure distillation to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be efficient, energy-saving, and environmentally friendly, minimizing the use of solvents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromovaleryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used as an acylating agent to introduce the 5-bromovaleryl group into organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
5-Bromovaleryl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromovaleryl chloride involves the substitution of the hydroxyl group in organic compounds with the 5-bromovaleryl group. This substitution leads to the formation of new chemical bonds, allowing for the modification of the chemical properties of the target molecules . The compound’s reactivity is primarily due to the presence of the acyl chloride functional group, which is highly reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
5-Chlorovaleroyl Chloride: Similar to 5-Bromovaleryl chloride but with a chlorine atom instead of bromine.
4-Bromobutyryl Chloride: A related compound with a shorter carbon chain.
6-Bromohexanoyl Chloride: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it particularly useful in the synthesis of complex organic molecules and specialized materials .
Properties
IUPAC Name |
5-bromopentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c6-4-2-1-3-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRUMSWHDWKGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334573 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4509-90-4 | |
| Record name | 5-Bromovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopentanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromovaleryl chloride in the synthesis of porphyrin derivatives?
A1: this compound is used as a reagent to introduce a five-carbon chain with a terminal bromine atom to the aminophenylporphyrin []. This intermediate, meso-[p-(5-Bromopentanamido)phenyl]triphenylporphyrin, is then further reacted with trityl mercaptan to ultimately attach a thiol-terminated chain to the porphyrin structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



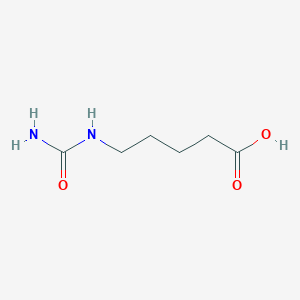
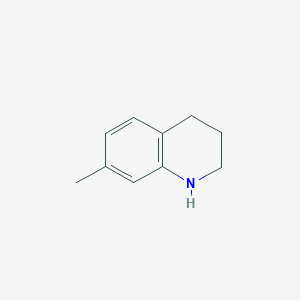
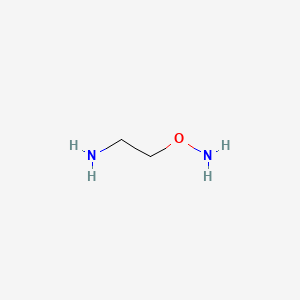
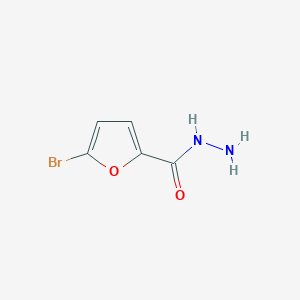
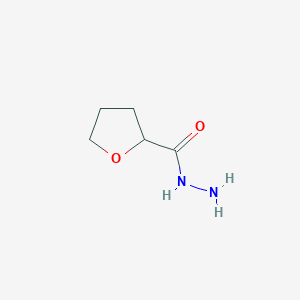
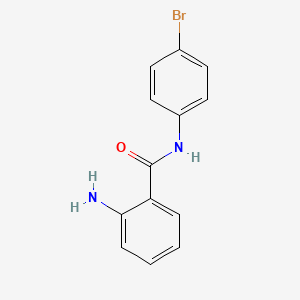
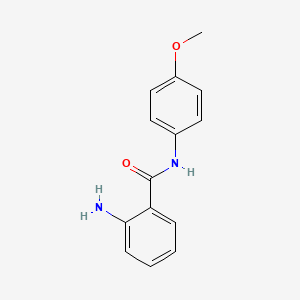
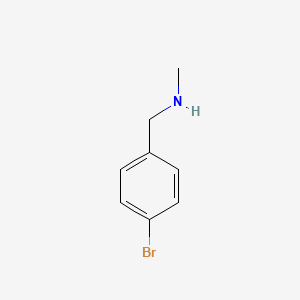
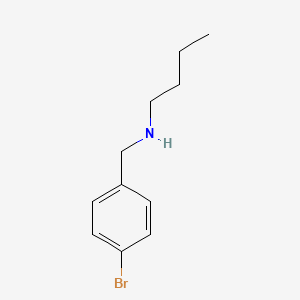

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
